1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea
Description
The compound 1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea is a urea derivative featuring a 1,3,4-oxadiazole core substituted with a 3-(methylsulfonyl)phenyl group and a 4-fluorobenzyl moiety. The 4-fluorobenzyl group contributes to lipophilicity, aiding membrane permeability while retaining moderate solubility due to fluorine’s electronegativity.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c1-27(24,25)14-4-2-3-12(9-14)15-21-22-17(26-15)20-16(23)19-10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBFRVDFMSOCKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea, with the CAS number 1219912-13-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of 390.4 g/mol. The structure features a urea linkage and an oxadiazole ring, which are often associated with various pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1219912-13-6 |
| Molecular Formula | C₁₇H₁₅FN₄O₄S |
| Molecular Weight | 390.4 g/mol |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized product .
Antitumor Activity
Research into similar oxadiazole compounds has revealed their ability to inhibit tumor growth in various cancer cell lines. For example, certain derivatives have demonstrated selective cytotoxic effects against breast cancer cells without affecting normal cells . This indicates a potential for this compound to exhibit antitumor properties.
Anti-inflammatory Effects
The inhibition of inflammatory pathways is another area where oxadiazoles show promise. Compounds that target pro-inflammatory cytokines have been shown to reduce inflammation in animal models . Although direct studies on the specific compound are not available, the presence of the methylsulfonyl group may enhance its anti-inflammatory activity.
Case Studies
Case Study 1: Antimicrobial Screening
A study synthesized various oxadiazole derivatives and screened them for antimicrobial activity. The results indicated that compounds with similar structural motifs to this compound exhibited significant antibacterial activity against common pathogens .
Case Study 2: Antitumor Efficacy
In vitro studies on oxadiazole derivatives showed selective cytotoxicity against cancer cells while sparing normal cells. This selectivity was attributed to their interaction with cell cycle-related proteins . Such findings suggest that further investigation into this compound could reveal similar therapeutic potential.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between the target compound and structurally analogous molecules:
Key Observations:
- Lipophilicity vs. Solubility : Fluorine substituents (e.g., 4-fluorobenzyl) balance lipophilicity and permeability, while methoxy groups () prioritize solubility but may reduce cell penetration .
- Halogen Bonding : Difluorophenyl () and dual fluorine () substitutions leverage halogen bonding for improved target affinity .
PARP Inhibition ():
Oxadiazole-based compounds, including the target, are explored as PARP inhibitors for cancer therapy. The methylsulfonyl group may enhance binding to PARP’s NAD⁺-binding domain through charge-transfer interactions, outperforming analogs with weaker electron-withdrawing groups (e.g., isopropylthio in ) .
IDO1 Inhibition ():
Compounds like 1-(4-fluoro-3-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)phenyl)-3-(4-fluorophenyl)urea () show activity against IDO1, a cancer immunotherapy target. The target compound’s sulfonyl group could mimic these effects by stabilizing interactions with the heme cofactor in IDO1 .
Antibacterial Activity ():
Analog N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide () demonstrates antibacterial properties, suggesting the oxadiazole-urea scaffold’s versatility. The target compound’s sulfonyl group may further modulate bacterial enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
